molecular formula C12H11BrN2OS B14910670 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine

Cat. No.: B14910670
M. Wt: 311.20 g/mol
InChI Key: MJGJFCNOZKZQAL-UHFFFAOYSA-N
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Description

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 2-(4-bromophenoxy)ethylthio group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-(4-bromophenoxy)ethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate, sodium hydride.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-Chlorophenoxy)ethyl)thio)pyrimidine
  • 2-((2-(4-Fluorophenoxy)ethyl)thio)pyrimidine
  • 2-((2-(4-Methylphenoxy)ethyl)thio)pyrimidine

Uniqueness

2-((2-(4-Bromophenoxy)ethyl)thio)pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of other biologically active molecules .

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

2-[2-(4-bromophenoxy)ethylsulfanyl]pyrimidine

InChI

InChI=1S/C12H11BrN2OS/c13-10-2-4-11(5-3-10)16-8-9-17-12-14-6-1-7-15-12/h1-7H,8-9H2

InChI Key

MJGJFCNOZKZQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCCOC2=CC=C(C=C2)Br

Origin of Product

United States

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